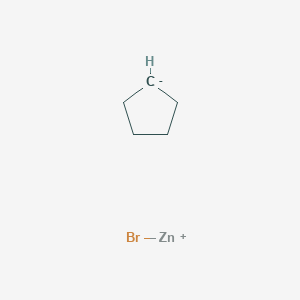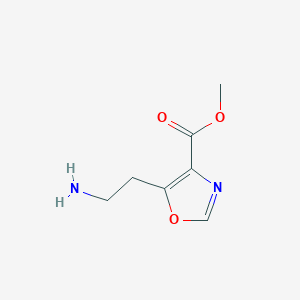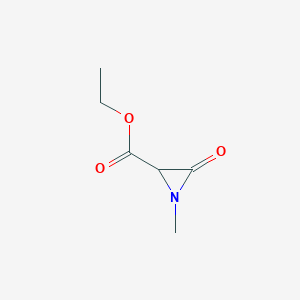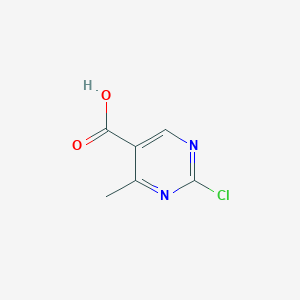
Zinc, bromocyclopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
X-ray crystallography has elucidated the molecular structures of zinc, bromocyclopentyl- related complexes. Studies have revealed tetrahedral, octahedral, and square planar geometries, showcasing the versatility of zinc coordination chemistry. For instance, a zinc complex synthesized with 1,4-bromophenacyl demonstrated a unique coordination environment in its class II aldolases mimicry (Kimura et al., 1999).
Chemical Reactions and Properties
Zinc bromide has been utilized as a catalyst for the stereoselective construction of quaternary carbon centers, illustrating its role in facilitating complex chemical transformations (Tu et al., 2000). Furthermore, zincated heterocycles have been prepared and reacted with various electrophiles, highlighting the reactivity and functional group compatibility of these zinc-based reagents (Prasad et al., 1997).
Physical Properties Analysis
The physical properties of zinc, bromocyclopentyl- compounds, such as solubility, melting points, and crystalline structures, are closely tied to their molecular structures and have been characterized through various analytical techniques. These properties are crucial for understanding the stability and reactivity of these compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, redox potentials, and catalytic activities, have been extensively studied. For instance, zinc complexes have shown promising catalytic activity in hydrolytic metalloenzymes, mimicking biological processes and offering insights into the role of zinc in biological systems (Song-ling, 2002).
Scientific Research Applications
Application: Zinc-Bromine Flow Batteries
- Specific Scientific Field : Energy Storage Systems
- Summary of the Application : Zinc-Bromine flow batteries (ZBFBs) are promising candidates for large-scale stationary energy storage applications due to their inherent scalability and flexibility, low cost, and environmentally friendly characteristics . They have been commercially available for several years in both grid scale and residential energy storage applications .
- Methods of Application or Experimental Procedures : The operation of a ZBFB involves the redox reaction of Zinc and Bromine. During charging, zinc is plated onto the anode from the zinc bromide in the electrolyte, while bromine is evolved at the cathode and stored in a separate tank. During discharge, the reactions are reversed .
Application: Zn-Mediated Coupling Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Zinc and its compounds have been used in coupling reactions, which are powerful tools for the fabrication of C-C bonds in natural products . In these reactions, zinc only promotes the reaction instead of serving as a catalyst .
- Methods of Application or Experimental Procedures : The Zn-mediated coupling reactions include a variety of reactions such as Pinacol coupling, Suzuki coupling, C-Sn Coupling Reactions, C-S Coupling Reactions, C-N Coupling Reactions, and C-Se Coupling Reactions .
- Results or Outcomes : These reactions are extensively applied in the construction of C-C bonds in natural products .
Application: ZnO Nanostructured Materials
- Specific Scientific Field : Nanotechnology
- Summary of the Application : ZnO nanostructured materials have gained considerable importance due to their distinct physical and chemical properties . They have been investigated for exploitation in a variety of fields such as the rubber industry, pharmaceutical industry, cosmetics, textile industry, opto-electronics and agriculture .
- Methods of Application or Experimental Procedures : The preparation of ZnO NPs involves various chemical methods such as the mechanochemical process, controlled precipitation, sol–gel method, vapour transport method, solvothermal and hydrothermal methods, and methods using emulsion and micro-emulsion environments .
- Results or Outcomes : ZnO NPs have shown promising results in photocatalytic and a variety of biomedical applications .
Application: Biogenic ZnO NPs in Tissue Engineering
- Specific Scientific Field : Biomedical Engineering
- Summary of the Application : Biogenic ZnO NPs have shown potential in tissue engineering due to their proangiogenic features .
- Methods of Application or Experimental Procedures : The application of biogenic ZnO NPs in tissue engineering involves the use of these nanoparticles to improve the integration of sophisticated biomaterials into host tissue .
- Results or Outcomes : The application of biogenic ZnO NPs in tissue engineering has grown more specific due to its proangiogenic features that may be incredibly beneficial in improving the integration of sophisticated biomaterials into host tissue .
Application: Zinc-Based Batteries
- Specific Scientific Field : Energy Storage Systems
- Summary of the Application : Zinc-based batteries have gained tremendous attention due to their less reactive nature, low cost, and high energy density . They are considered an alternative to lithium- or sodium-based chemistries, which are highly reactive and expensive .
- Methods of Application or Experimental Procedures : Various types of zinc-based batteries like nickel-zinc/aqueous zinc batteries, alkaline manganese dioxide/zinc batteries, silver-zinc batteries, zinc-air batteries, and zinc-ion batteries are now being used for various applications .
Application: Biomedical Applications of Zinc Oxide Nanoparticles
- Specific Scientific Field : Biomedical Engineering
- Summary of the Application : Zinc oxide nanoparticles (ZnONPs) have become widely used due to their biocompatibility, low toxicity, sustainability, and cost-effective properties . They have unique optical and chemical properties, making them potential candidates in fields such as optical, electrical, food packaging, and biomedical applications .
- Methods of Application or Experimental Procedures : The synthesis of ZnONPs involves various methods, including green or natural routes that are more environmentally friendly, simple, and use less hazardous techniques than chemical and/or physical methods .
- Results or Outcomes : ZnONPs have shown promising results in a variety of biomedical applications such as antimicrobial, antioxidant, antidiabetic, anticancer, anti-inflammatory, antiviral, wound healing, and drug delivery .
properties
IUPAC Name |
bromozinc(1+);cyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUPSNUGOBNMF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromocyclopentyl- | |
CAS RN |
171860-68-7 |
Source


|
| Record name | Zinc, bromocyclopentyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)






![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)




![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
